InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
.
6-Bromo-2-fluoro-3-methoxybenzaldehyde is primarily utilized as a building block in multi-step syntheses. One notable reaction is its use in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline. [] This reaction sequence, employed in drug discovery research, highlights the versatility of this compound as a starting material.
The primary application of 6-Bromo-2-fluoro-3-methoxybenzaldehyde is as a key intermediate in the synthesis of more complex molecules. [] This application stems from the reactivity of its substituents, allowing for various chemical modifications. [] Specifically, it is utilized in the development of:
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6